molecular formula C20H16N2O2 B8203821 (3aS,3'aS,8aR,8'aR)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole

(3aS,3'aS,8aR,8'aR)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole

Cat. No.: B8203821
M. Wt: 316.4 g/mol
InChI Key: SBYJTMJEUZSVQN-BDXSIMOUSA-N
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Description

(3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole is a complex organic compound characterized by its unique biindeno[1,2-d]oxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole typically involves multi-step organic reactions. The process begins with the preparation of the indeno[1,2-d]oxazole core, followed by the introduction of the tetrahydro groups. Common reagents used in these reactions include various oxidizing and reducing agents, catalysts, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often employing advanced techniques such as high-pressure reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

(3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-d]oxazole: Shares the core structure but lacks the tetrahydro groups.

    Biindeno[1,2-d]oxazole: Similar structure but with different substituents.

Uniqueness

(3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole is unique due to its specific stereochemistry and the presence of tetrahydro groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3aR,8bS)-2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-3-7-13-11(5-1)9-15-17(13)21-19(23-15)20-22-18-14-8-4-2-6-12(14)10-16(18)24-20/h1-8,15-18H,9-10H2/t15-,16-,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYJTMJEUZSVQN-BDXSIMOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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